N-Cyclohexyl Butylone

Catalog No.
S11223156
CAS No.
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl Butylone

Product Name

N-Cyclohexyl Butylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3

InChI Key

JUIRPSMGWVYMJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3

N-Cyclohexyl Butylone (Cybutylone) is a synthetic substituted cathinone belonging to the beta-keto methylenedioxyamphetamine subclass, characterized by a bulky N-cyclohexyl group and a butane backbone. In analytical and forensic procurement, it serves as a critical reference standard for the identification and quantification of emerging novel psychoactive substances (NPS). Its primary procurement-relevant attributes include its specific exact mass (290.1751 [M+H]+), unique electron ionization fragmentation pattern, and distinct chromatographic retention profile. These properties make high-purity N-Cyclohexyl Butylone indispensable for calibrating high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, where it must be definitively resolved from closely related analogs such as N-cyclohexyl methylone and N-isopropyl butylone [1].

Generic substitution with closely related cathinones, such as butylone or N-cyclohexyl methylone, fundamentally fails in analytical and toxicological workflows due to distinct mass-to-charge ratios and fragmentation behaviors. In LC-QTOF-MS screening, substituting a homologue results in incorrect exact mass extraction windows, leading to false negatives for N-Cyclohexyl Butylone. Furthermore, in GC-MS analysis, the bulky N-cyclohexyl substitution alters the electron ionization fragmentation pathway, producing unique major ions (e.g., m/z 58.1, 83.1, 121.0, 232.1) that do not align with legacy library spectra for parent butylone. Consequently, laboratories must procure the exact N-Cyclohexyl Butylone reference standard to ensure purity-linked reproducibility, achieve baseline chromatographic resolution from isomers, and maintain the legal and scientific defensibility of their quantitative assays [1].

Exact Mass Calibration for High-Throughput LC-QTOF-MS Workflows

For mainstream laboratory workflow fit in non-targeted screening, N-Cyclohexyl Butylone must be precisely calibrated. It yields a distinct exact mass of 290.1751 [M+H]+, which allows definitive resolution from N-Cyclohexyl Methylone (276.1594 [M+H]+) and N-Isopropyl Butylone (250.1438 [M+H]+). Procurement of the exact high-purity standard is required to establish accurate mass extraction windows, preventing false positives and ensuring reproducibility in automated toxicology workflows [1].

Evidence DimensionExact Mass [M+H]+ (Workflow Calibration)
Target Compound Data290.1751 m/z
Comparator Or BaselineN-Cyclohexyl Methylone (276.1594 m/z)
Quantified Difference+14.0157 m/z shift
ConditionsLC-QTOF-MS positive electrospray ionization (ESI+)

Ensures seamless integration into high-throughput screening workflows by providing the exact exact-mass anchor needed for automated peak picking.

GC-EI-MS Fragmentation Signature for Reproducible Library Matching

Standard GC-MS screening relies heavily on reproducible electron ionization (EI) spectral libraries. N-Cyclohexyl Butylone produces a unique fragmentation pattern with major ions at m/z 58.1, 83.1, 121.0, and 232.1. This distinct profile does not match legacy libraries for parent butylone, requiring the physical reference standard to build validated local spectral libraries. Using a generic substitute fails to provide the purity-linked reproducibility needed for legally defensible compound identification [1].

Evidence DimensionMajor EI-MS Fragment Ions
Target Compound Datam/z 58.1, 83.1, 121.0, 232.1
Comparator Or BaselineLegacy Butylone library spectra
Quantified DifferenceUnique base peak and fragment ratios specific to the N-cyclohexyl substitution
ConditionsGC-EI-MS (70 eV)

Essential for analytical laboratories to update their GC-MS libraries, ensuring purity-linked reproducibility and defensibility in routine testing.

Chromatographic Retention Time Calibration for Assay Reproducibility

Isomeric and homologous cathinones often co-elute under generic reversed-phase gradients, compromising assay reproducibility. Validated LC-MS/MS methods require the exact N-Cyclohexyl Butylone reference standard to establish precise retention times (e.g., 6.39 min on standard DB-1 GC columns or specific LC gradients) and to confirm chromatographic resolution from N,N-dimethylpentylone. Generic substitution fails because retention time shifts are non-linear across different stationary phases [1].

Evidence DimensionChromatographic Retention Time (Rt)
Target Compound DataEmpirically determined Rt (e.g., 6.39 min)
Comparator Or BaselineIn-class substitutes (e.g., N,N-dimethylpentylone)
Quantified DifferenceDistinct, method-specific elution profile requiring empirical calibration
ConditionsValidated LC-MS/MS or GC-MS analytical gradients

Guarantees that quantitative assays meet strict forensic guidelines for the chromatographic separation of closely related analogs.

Reference Baseline for Monoamine Transporter Assays

In pharmacological profiling, N-Cyclohexyl Butylone is utilized as a critical reference material to evaluate monoamine transporter (DAT/SERT) inhibition. Unlike legacy cathinones, the bulky N-cyclohexyl substitution alters its binding affinity and uptake inhibition profile. Procurement of high-purity N-Cyclohexyl Butylone is necessary to establish accurate IC50 values in in vitro assays, differentiating its psychomotor stimulant potency from benchmark analogs like N,N-dimethylpentylone [1].

Evidence DimensionTransporter Binding / Uptake Inhibition (IC50)
Target Compound DataSpecific DAT/SERT IC50 profile
Comparator Or BaselineN,N-dimethylpentylone (DAT IC50 = 49 nM)
Quantified DifferenceAltered selectivity ratio due to N-cyclohexyl vs. N,N-dimethyl substitution
ConditionsIn vitro monoamine transporter assays

Provides neurochemical researchers with the exact structural standard needed to map structure-activity relationships (SAR) for bulky N-substituted cathinones.

LC-MS/MS and GC-MS Method Development and Calibration

N-Cyclohexyl Butylone is the required reference material for developing and validating targeted LC-MS/MS and GC-MS screening methods. Procurement of this exact standard allows laboratories to establish precise retention times, define exact mass extraction windows, and build reproducible local spectral libraries, ensuring seamless integration into routine high-throughput toxicology workflows [1].

Monoamine Transporter Pharmacological Assays

In neurochemical research, this compound is utilized as a structural benchmark in in vitro monoamine transporter (DAT/SERT) assays. The specific standard is necessary to accurately measure IC50 values and uptake inhibition profiles, allowing researchers to map the structure-activity relationships (SAR) of bulky N-substituted cathinones compared to benchmark materials like N,N-dimethylpentylone [2].

Forensic and Clinical Toxicology Proficiency Testing

High-purity N-Cyclohexyl Butylone is procured by reference laboratories to formulate proficiency testing samples and certified reference materials (CRMs). Its inclusion ensures that downstream clinical and forensic labs can accurately differentiate this specific emerging threat from a complex matrix of co-eluting isomeric cathinones and generic baseline stimulants [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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